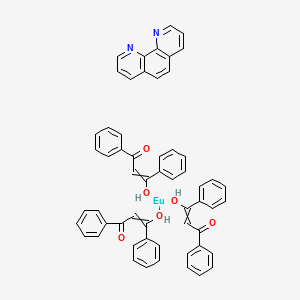![molecular formula C15H15N5O2S B13712356 3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)
3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C15H15N5O2S and a molecular weight of 329.38 . This compound is part of the purine family, which includes various biologically significant molecules.
Méthodes De Préparation
The synthetic routes for 3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid typically involve the reaction of 6-amino-9-benzyl-9H-purine with a thiol-containing propanoic acid derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Des Réactions Chimiques
3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Applications De Recherche Scientifique
3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as targeting specific enzymes or pathways in disease models.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological outcomes. The exact pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid can be compared with other similar compounds, such as:
6-Benzylaminopurine: A synthetic cytokinin used in plant growth and development.
6-Aminopurine: A compound with roles in various biological processes, including as a Na+ channel blocker and inhibitor of protein degradation. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differ from those of other purine derivatives.
Propriétés
Formule moléculaire |
C15H15N5O2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-(6-amino-9-benzylpurin-8-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H15N5O2S/c16-13-12-14(18-9-17-13)20(8-10-4-2-1-3-5-10)15(19-12)23-7-6-11(21)22/h1-5,9H,6-8H2,(H,21,22)(H2,16,17,18) |
Clé InChI |
AMZFIVZGZURFGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=C2SCCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)
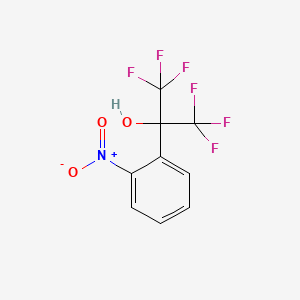
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)

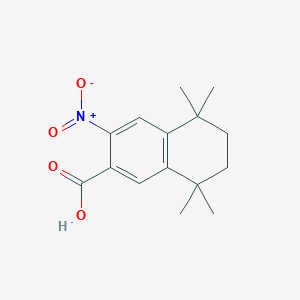


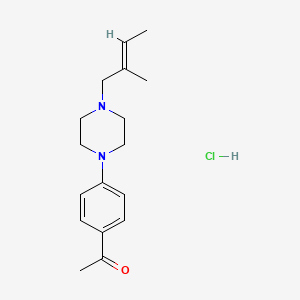
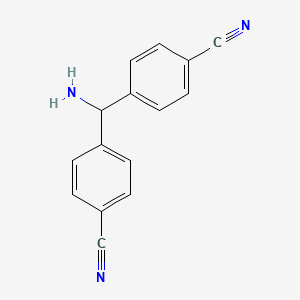
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
